4,4'-Methylenedicyclohexanamine
Overview
Description
Biochemical Analysis
Biochemical Properties
It is known that the compound can inhibit shale hydration and dispersion effectively
Cellular Effects
The compound’s ability to inhibit shale hydration suggests that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
4,4’-Methylenedicyclohexanamine can be synthesized through several methods. One common synthetic route involves the hydrogenation of 4,4’-Methylenedianiline. This process typically requires a catalyst such as palladium on carbon and is conducted under high pressure and temperature conditions . Industrial production methods often involve similar hydrogenation processes but on a larger scale, ensuring the efficient production of the compound .
Chemical Reactions Analysis
4,4’-Methylenedicyclohexanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amides or nitriles under specific conditions.
Reduction: It can be reduced to form cyclohexylamines.
Substitution: The amine groups can participate in nucleophilic substitution reactions, forming various derivatives.
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and alkyl halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4,4’-Methylenedicyclohexanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of polymers and other complex organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Mechanism of Action
The mechanism of action of 4,4’-Methylenedicyclohexanamine involves its interaction with various molecular targets. The amine groups can form hydrogen bonds and interact with other functional groups, influencing the compound’s reactivity and properties. These interactions can affect molecular pathways, leading to the compound’s observed effects in different applications .
Comparison with Similar Compounds
4,4’-Methylenedicyclohexanamine can be compared with other similar compounds such as:
Cyclohexylamine: A simpler amine with one cyclohexyl group.
4,4’-Methylenedianiline: The precursor used in the synthesis of 4,4’-Methylenedicyclohexanamine.
Hexamethylenediamine: Another diamine used in polymer production.
The uniqueness of 4,4’-Methylenedicyclohexanamine lies in its structure, which provides specific reactivity and properties that are valuable in various industrial and research applications .
Properties
IUPAC Name |
4-[(4-aminocyclohexyl)methyl]cyclohexan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2/c14-12-5-1-10(2-6-12)9-11-3-7-13(15)8-4-11/h10-13H,1-9,14-15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZIHTWJGPDVSGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CC2CCC(CC2)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2 | |
Record name | 4,4'-DIAMINODICYCLOHEXYL METHANE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20105 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0024921, DTXSID00891273, DTXSID40891277, DTXSID80891276 | |
Record name | 4,4'-Diaminodicyclohexylmethane | |
Source | EPA DSSTox | |
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Record name | (trans,trans)-4,4'-Methylenebis[cyclohexanamine] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00891273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (cis,cis)-4,4′-Methylenebis[cyclohexanamine] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40891277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (cis,trans)-4,4′-Methylenebis[cyclohexanamine] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80891276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellowish white liquid or brown solid paste. (NTP, 1992), Liquid; Other Solid, Yellowish white liquid or brown paste; [CAMEO] | |
Record name | 4,4'-DIAMINODICYCLOHEXYL METHANE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20105 | |
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Record name | Cyclohexanamine, 4,4'-methylenebis- | |
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Record name | 4,4'-Methylenebis(cyclohexylamine) | |
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Boiling Point |
626 to 628 °F at 3 mmHg (NTP, 1992) | |
Record name | 4,4'-DIAMINODICYCLOHEXYL METHANE | |
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URL | https://cameochemicals.noaa.gov/chemical/20105 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Flash Point |
greater than 200 °F (NTP, 1992), Flash point > 200 °F | |
Record name | 4,4'-DIAMINODICYCLOHEXYL METHANE | |
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URL | https://cameochemicals.noaa.gov/chemical/20105 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 4,4'-Methylenebis(cyclohexylamine) | |
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Solubility |
Insoluble (<1 mg/ml) (NTP, 1992) | |
Record name | 4,4'-DIAMINODICYCLOHEXYL METHANE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20105 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Density |
0.9608 at 77 °F (NTP, 1992) - Less dense than water; will float | |
Record name | 4,4'-DIAMINODICYCLOHEXYL METHANE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20105 | |
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CAS No. |
1761-71-3, 6693-29-4, 6693-30-7, 6693-31-8 | |
Record name | 4,4'-DIAMINODICYCLOHEXYL METHANE | |
Source | CAMEO Chemicals | |
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Record name | 4,4′-Diaminodicyclohexylmethane | |
Source | CAS Common Chemistry | |
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Record name | 1,4-Bis(aminocyclohexyl)methane | |
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Record name | 4,4'-Methylenebiscyclohexanamine, (trans,trans)- | |
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Record name | 4,4'-Methylenebiscyclohexanamine, (cis,trans)- | |
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Record name | 4,4'-Methylenebiscyclohexanamine, (cis,cis)- | |
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Record name | Cyclohexanamine, 4,4'-methylenebis- | |
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Record name | Cyclohexanamine, 4,4'-methylenebis-, (trans,trans)- | |
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Record name | Cyclohexanamine, 4,4'-methylenebis-, (cis,trans)- | |
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Record name | Cyclohexanamine, 4,4'-methylenebis-, (cis,cis)- | |
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Record name | 4,4'-Diaminodicyclohexylmethane | |
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Record name | (trans,trans)-4,4'-Methylenebis[cyclohexanamine] | |
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Record name | (cis,cis)-4,4′-Methylenebis[cyclohexanamine] | |
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Record name | (cis,trans)-4,4′-Methylenebis[cyclohexanamine] | |
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Record name | 4,4'-methylenebis(cyclohexylamine) | |
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Record name | [trans(trans)]-4,4'-methylenebis(cyclohexylamine) | |
Source | European Chemicals Agency (ECHA) | |
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Record name | [trans(cis)]-4,4'-methylenebis(cyclohexylamine) | |
Source | European Chemicals Agency (ECHA) | |
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Record name | [cis(cis)]-4,4'-methylenebis(cyclohexylamine) | |
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Record name | 4,4'-METHYLENEBISCYCLOHEXANAMINE, (TRANS,TRANS)- | |
Source | FDA Global Substance Registration System (GSRS) | |
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Record name | 4,4'-METHYLENEBISCYCLOHEXANAMINE, (CIS,TRANS)- | |
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Record name | 4,4'-METHYLENEBISCYCLOHEXANAMINE, (CIS,CIS)- | |
Source | FDA Global Substance Registration System (GSRS) | |
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Melting Point |
140-143.6 °F (cis-cis) 147.2-149 °F (trans-trans) (NTP, 1992) | |
Record name | 4,4'-DIAMINODICYCLOHEXYL METHANE | |
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Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 4,4'-Diaminodicyclohexylmethane?
A1: The molecular formula of 4,4'-Diaminodicyclohexylmethane is C13H26N2, and its molecular weight is 210.36 g/mol.
Q2: What spectroscopic data is available for 4,4'-Diaminodicyclohexylmethane?
A2: Researchers have utilized various spectroscopic techniques to characterize DCHM, including Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy. [, , ] These techniques provide insights into the compound's functional groups and molecular structure.
Q3: How does the incorporation of 4,4'-Diaminodicyclohexylmethane impact the properties of polyimides?
A3: DCHM plays a crucial role in determining the properties of polyimides. Polyimides synthesized with DCHM exhibit high transparency in the visible region, particularly those derived from 1,2:3,4-cyclobutanetetracarboxylic dianhydride (CBDA). [] This transparency makes them suitable for optical applications. Additionally, these polyimides possess high glass transition temperatures (Tg) ranging from 220°C to 340°C, similar to their aromatic counterparts. []
Q4: How does the presence of DCHM affect the photoconductivity of polyimides?
A4: Research indicates that the photoconductivity of polyimides incorporating DCHM depends on the degree of molecular packing between polymer backbones. [] The weak intermolecular interaction between the pyromellitic moiety of one polymer backbone and the N-cyclohexyl ring of another DCHM molecule in the ground state contributes to photoconductivity. Upon radiation absorption, a charge-transfer complex forms, generating radical cation and anion charge carriers.
Q5: Does 4,4'-Diaminodicyclohexylmethane play a role in catalytic reactions?
A6: While DCHM itself might not act as a catalyst, its synthesis is influenced by catalysts. For instance, during the hydrogenation of 4,4'-diaminodiphenylmethane (4,4'-MDA) to DCHM, specific catalysts are employed to enhance selectivity and control the reaction pathway. [, ]
Q6: Are there any computational studies related to 4,4'-Diaminodicyclohexylmethane?
A7: Recent research explores the use of machine learning-informed energy renormalization for systematic coarse-graining of epoxy resins, which often involve DCHM as a curing agent. [] This approach allows for more efficient computational modeling of these complex polymer systems.
Q7: What are some notable applications of 4,4'-Diaminodicyclohexylmethane?
A7: DCHM finds applications in various fields:
- High-Performance Polymers: DCHM serves as a crucial building block in synthesizing high-performance polyimides and polyamides, prized for their thermal stability, mechanical strength, and optical properties. [, , , , ]
- Epoxy Resins: DCHM acts as a curing agent in epoxy resin formulations, influencing the final properties of the cured material, such as its mechanical strength, thermal stability, and porosity. [, , , , ]
- Sensors: Researchers have explored the use of DCHM-based polyimides in developing sensitive and selective electrochemical sensors for detecting dopamine. []
Q8: Is there any available research on the biological effects or potential toxicity of 4,4'-Diaminodicyclohexylmethane?
A9: While limited information is readily available on the specific toxicological profile of DCHM, researchers have investigated the biological action of 4,4'-diaminodicyclohexylmethane carbonate and octadecylamine. [, ] Further research is needed to fully understand the potential health and environmental impacts of DCHM.
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